5-Bromo-4-nitrothiazole
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Overview
Description
5-Bromo-4-nitrothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its unique chemical properties and has found applications in various fields, including medicinal chemistry, agrochemical development, and material science. Its molecular formula is C3HBrN2O2S, and it is characterized by a pale-yellow color and a pyridine-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-nitrothiazole typically involves the nitration of thiazole derivatives. One common method is the electrophilic nitration of thiazoles using nitric acid or a sulfuric-nitric acid mixture . This process introduces the nitro group into the thiazole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of advanced nitrating agents such as acetylnitrate, nitrogen dioxide, and nitronium tetrafluoroborate can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-nitrothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various halogenated thiazole derivatives.
Scientific Research Applications
5-Bromo-4-nitrothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel hybrid compounds with potential antiparasitic and antibacterial activities.
Agrochemical Development: The compound is explored for its potential use in developing new agrochemicals.
Material Science: Its unique properties make it suitable for use in the development of organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 5-Bromo-4-nitrothiazole involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components. This mechanism is similar to that of other nitroheterocyclic compounds, which are known for their antimicrobial and antiparasitic activities .
Comparison with Similar Compounds
5-Nitroimidazole: Known for its use in antibiotics like metronidazole.
2-Bromo-5-nitrothiazole: Similar structure but different substitution pattern.
5-Nitrothiazole: Shares the nitrothiazole moiety but lacks the bromine atom.
Uniqueness: 5-Bromo-4-nitrothiazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-4-nitro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O2S/c4-2-3(6(7)8)5-1-9-2/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPCQORVLFXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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